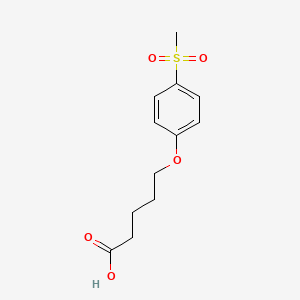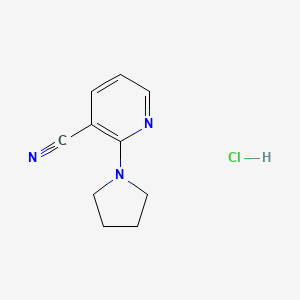![molecular formula C11H15N3O B1438993 (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone CAS No. 1135283-64-5](/img/structure/B1438993.png)
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone
Vue d'ensemble
Description
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone is an organic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes both an aminophenyl group and a tetrahydropyridazinyl moiety .
Applications De Recherche Scientifique
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone is primarily used in proteomics research. It serves as a specialty reagent for studying protein interactions and modifications. The compound’s unique structure allows it to interact with specific protein targets, making it valuable for biochemical assays and molecular biology studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone typically involves the reaction of 4-aminobenzaldehyde with tetrahydro-1(2H)-pyridazinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with amino acid residues, while the tetrahydropyridazinyl moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenyl derivatives: Compounds with similar aminophenyl groups but different substituents on the pyridazinyl ring.
Tetrahydropyridazinyl derivatives: Compounds with similar tetrahydropyridazinyl moieties but different substituents on the phenyl ring.
Uniqueness
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone is unique due to its combination of an aminophenyl group and a tetrahydropyridazinyl moiety. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these functional groups .
Propriétés
IUPAC Name |
(4-aminophenyl)-(diazinan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13-14/h3-6,13H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCMPIYSGGLZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)
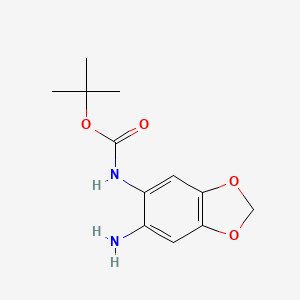
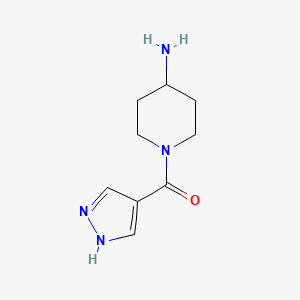

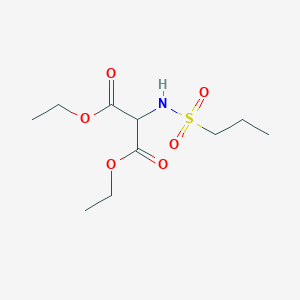
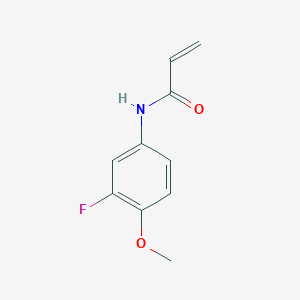
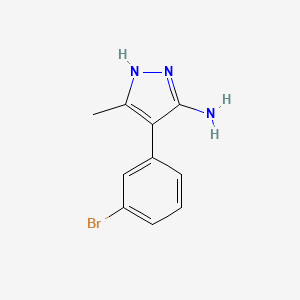
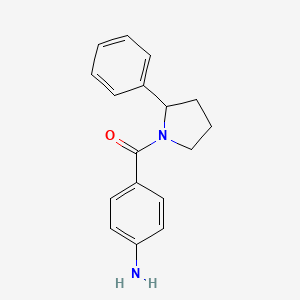
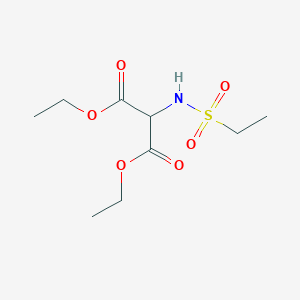
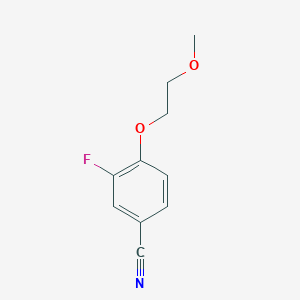
![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)
amine](/img/structure/B1438930.png)
